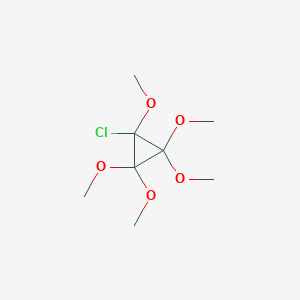

Chloro(pentamethoxy)cyclopropane

Description

Properties

CAS No. |

84212-88-4 |

|---|---|

Molecular Formula |

C8H15ClO5 |

Molecular Weight |

226.65 g/mol |

IUPAC Name |

1-chloro-1,2,2,3,3-pentamethoxycyclopropane |

InChI |

InChI=1S/C8H15ClO5/c1-10-6(9)7(11-2,12-3)8(6,13-4)14-5/h1-5H3 |

InChI Key |

YTCKZLXTOXIVNL-UHFFFAOYSA-N |

Canonical SMILES |

COC1(C(C1(OC)Cl)(OC)OC)OC |

Origin of Product |

United States |

Free Radical Halogenation:the Direct Halogenation of a Cyclopropane Ring Can Be Achieved Through a Free Radical Substitution Mechanism.youtube.comthis Reaction is Typically Initiated by Uv Light or Heat and Involves the Homolytic Cleavage of a Halogen Molecule E.g., Cl₂ to Form Halogen Radicals.youtube.compsu.eduthese Radicals then Abstract a Hydrogen Atom from the Cyclopropane Ring to Create a Cyclopropyl Radical, Which Subsequently Reacts with Another Halogen Molecule to Form the Halocyclopropane and Propagate the Chain Reaction.youtube.comyoutube.com

Emerging and Sustainable Synthetic Approaches

Modern synthetic chemistry increasingly emphasizes the development of efficient, safe, and environmentally benign methodologies. Several emerging strategies for cyclopropane synthesis align with these principles and offer novel pathways to highly substituted systems.

Photo- and Electrochemical Cyclopropanation of Activated Substrates

Photo- and electrochemical methods provide mild and efficient alternatives to traditional cyclopropanation reactions, often avoiding harsh reagents or high temperatures. nih.gov These techniques rely on the generation of highly reactive intermediates under the influence of light or electric current.

Photocatalytic cyclopropanation often employs a photoredox catalyst that, when excited by visible light, can mediate electron transfer processes. This can be used to generate carbene or radical intermediates from stable precursors. beilstein-journals.org For example, intermolecular cyclopropanation of unactivated alkenes can be achieved using active methylene (B1212753) compounds (like malonates) in the presence of a photoredox catalyst, an iodine co-catalyst, and oxygen. beilstein-journals.org The reaction proceeds through the generation of carbon-centered radicals. beilstein-journals.org Similarly, organophotocatalysts can be used to cyclopropanate a wide range of olefins with α-bromo-β-ketoesters and α-bromomalonates, tolerating numerous functional groups. youtube.com

Electrochemical methods offer another route. For instance, an electrocatalytic cyclopropanation of alkenyl trifluoroborates with methylene compounds has been developed using diphenyl sulfide (B99878) as the electrocatalyst under base-free conditions.

Table 1: Examples of Photocatalytic Cyclopropanation of Alkenes Data sourced from Carreira et al. (2023). youtube.com

| Olefin Substrate | Cyclopropanating Agent | Catalyst | Yield (%) |

|---|---|---|---|

| Styrene | α-bromo-β-ketoester | Benzothiazinoquinoxaline (0.5 mol%) | 85 |

| 1-Octene | α-bromomalonate | Benzothiazinoquinoxaline (0.5 mol%) | 75 |

| trans-4-Octene | α-bromomalonate | Benzothiazinoquinoxaline (0.5 mol%) | 93 |

| α-Methylstyrene | α-bromomalonate | Benzothiazinoquinoxaline (0.5 mol%) | 71 |

These methods represent a significant advance in synthesizing three-membered rings under mild conditions. nih.gov

Strain-Release Driven Synthesis of Substituted Cyclopropanes

The inherent ring strain of cyclopropanes (approximately 27 kcal/mol) makes them thermodynamically unstable relative to their acyclic isomers. masterorganicchemistry.com This "strain energy" can be harnessed as a powerful driving force in chemical synthesis. Strain-release-driven reactions often involve the opening of a strained ring to facilitate a subsequent, desired transformation.

One strategy involves the skeletal rearrangement of larger, strained systems into cyclopropanes. For example, the electrochemical oxidation of certain cyclobutanes can lead to a formal ring contraction, yielding cyclopropane products. This marks a significant advance in using strain-release to drive skeletal rearrangements of moderately strained rings.

Another approach is the ring-opening/cyclization cascade of cyclopropanols. A zinc-catalyzed aerobic oxidative ring-opening of cyclopropanols, followed by a [3 + 2] cyclization with bromonaphthols, provides a modular route to naphthofuran derivatives. While this specific example does not form a new cyclopropane, it illustrates the principle of using the latent energy of a cyclopropane ring to drive complex bond formations. The reactivity of cyclopropanes is not solely due to strain release; electronic delocalization in the transition state also plays a crucial role in lowering activation barriers.

Hydrogen-Borrowing Catalysis for Cyclopropane Formation

Hydrogen-borrowing (HB) catalysis is a sustainable and atom-economical strategy for forming C-C bonds. mdpi.com This method, often catalyzed by iridium or ruthenium complexes, enables the use of alcohols as alkylating agents, with water being the only byproduct. mdpi.com

Recently, this methodology has been ingeniously applied to the α-cyclopropanation of ketones. organic-chemistry.orgnih.gov The general mechanism involves the following key steps:

The metal catalyst temporarily "borrows" hydrogen from a primary alcohol containing a leaving group, oxidizing it to an aldehyde.

The aldehyde undergoes an aldol (B89426) condensation with a ketone to form an α,β-unsaturated enone.

The metal-hydride species, formed in the first step, reduces the enone to a saturated ketone, now bearing a side chain with a leaving group.

Finally, an intramolecular nucleophilic substitution, where the ketone enolate displaces the leaving group, closes the three-membered ring. organic-chemistry.org

This transformation provides an expedient route to α-cyclopropyl ketones from simple starting materials. nih.gov The leaving group can be incorporated into either the ketone or the alcohol component, adding to the method's flexibility. scripps.edu

Table 2: Hydrogen-Borrowing Catalysis for α-Cyclopropanation of Ketones Data sourced from Donohoe et al. (2023). organic-chemistry.org

| Ketone Substrate | Alcohol Substrate | Catalyst System | Yield (%) |

|---|---|---|---|

| 1-(Pentamethylphenyl)ethan-1-one | 3-Chloropropan-1-ol | [Ir(cod)Cl]₂, dcpp, Cs₂CO₃ | 89 |

| 1-(2,5-Dimethylphenyl)ethan-1-one | 3-Chloropropan-1-ol | [Ir(cod)Cl]₂, dcpp, Cs₂CO₃ | 75 |

| 1-Cyclopropyl-2-(methylthio)ethan-1-one | 3-Chloropropan-1-ol | [Ir(cod)Cl]₂, dcpp, Cs₂CO₃ | 65 |

| 2-Chloro-1-(pentamethylphenyl)ethan-1-one | Ethanol | [Ir(cod)Cl]₂, dcpp, Cs₂CO₃ | 81 |

This approach represents a powerful and sustainable method for constructing cyclopropane rings, a valuable motif in medicinal chemistry. nih.gov

Elucidation of Reaction Mechanisms and Advanced Reactivity of Chloro Pentamethoxy Cyclopropane Derivatives

Mechanistic Pathways in Cyclopropane (B1198618) Ring Formation and Functionalization

The synthesis of highly substituted cyclopropanes is governed by the nature of the reactive intermediates involved and the specific reaction conditions employed. The mechanistic pathways can generally be categorized as either concerted or stepwise, a distinction that has profound implications for the stereochemical outcome of the reaction.

The formation of a cyclopropane ring from an alkene and a carbene or carbenoid can proceed through two primary mechanistic routes: a single-step (concerted) or a multi-step (stepwise) process. psiberg.com

A concerted mechanism involves a single transition state where all bond-forming and bond-breaking events occur simultaneously. psiberg.com In the context of cyclopropanation, the carbene adds to the alkene's double bond in one coordinated step. masterorganicchemistry.com A key characteristic of this pathway is its stereospecificity; the stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.comlibretexts.org For example, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will produce a trans-substituted product. libretexts.org This stereochemical fidelity is strong evidence for a concerted pathway, as seen in reactions involving singlet carbenes and in the Simmons-Smith reaction. mdpi.comlibretexts.org

Conversely, a stepwise mechanism involves the formation of one or more reactive intermediates and proceeds through multiple transition states. psiberg.comnih.gov In cyclopropanation, this typically involves the initial formation of a bond between the carbene and one of the alkene carbons, generating a diradical or zwitterionic intermediate. This intermediate then undergoes bond rotation before the final ring-closing step. Because of this bond rotation, the original stereochemistry of the alkene is often lost, leading to a mixture of stereoisomeric products. libretexts.org Reactions involving triplet carbenes, which behave like biradicals, are classic examples of stepwise cyclopropanations. libretexts.org The distinction between these mechanisms is not always absolute, as some reactions exist on a mechanistic boundary where concerted and stepwise pathways are energetically similar. nih.gov

Table 1: Comparison of Concerted and Stepwise Cyclopropanation Mechanisms

| Feature | Concerted Mechanism | Stepwise Mechanism |

| Number of Steps | Single step wikipedia.org | Multiple steps psiberg.com |

| Intermediates | None (only a transition state) psiberg.com | One or more (e.g., diradical, zwitterion) nih.gov |

| Stereochemistry | Stereospecific (stereochemistry is retained) masterorganicchemistry.com | Non-stereospecific (stereochemistry may be lost) libretexts.org |

| Typical Reactant | Singlet carbenes, Simmons-Smith carbenoid mdpi.comlibretexts.org | Triplet carbenes libretexts.org |

Due to the high reactivity and instability of free carbenes, cyclopropanation reactions often employ more stabilized carbene-like species known as carbenoids . libretexts.orgwikipedia.org Carbenoids are reagents that, while not free carbenes, exhibit similar reactivity and are typically metal-complexed species. libretexts.orgrsc.org The Simmons-Smith reaction, which uses iodomethylzinc iodide (a zinc carbenoid), is a prominent example. wikipedia.orgyoutube.com

Singlet carbenes and carbenoids possess a fascinating dual electronic character. They have both a vacant p-orbital and a lone pair of electrons on the central carbon atom. youtube.com This structure allows them to act as both an electrophile and a nucleophile simultaneously. youtube.com

Electrophilic Character : The empty p-orbital can accept electrons, making the carbene susceptible to attack by a nucleophile, such as the π-bond of an alkene.

Nucleophilic Character : The lone pair of electrons can be donated to an electrophile, allowing the carbene to attack an electron-poor center.

In a concerted cyclopropanation reaction, this ambiphilic nature is fully expressed. The alkene's π-bond (nucleophile) attacks the carbene's empty p-orbital (electrophile), while the carbene's lone pair (nucleophile) simultaneously attacks one of the alkene's carbon atoms (electrophile). youtube.com This intricate electronic interplay facilitates the synchronous formation of the two new carbon-carbon bonds required to close the cyclopropane ring.

The presence of substituents directly on the carbene carbon dramatically influences its stability and reactivity. Methoxy (B1213986) (-OCH₃) groups, as found in derivatives of chloro(pentamethoxy)cyclopropane, exert a powerful electronic effect. This effect is a combination of two opposing forces: induction and resonance. viu.ca

Inductive Effect (-I) : Oxygen is more electronegative than carbon, so it withdraws electron density through the sigma bond. This inductive effect makes the carbene carbon more electron-deficient. viu.calibretexts.org

Resonance Effect (+R) : The oxygen atom has lone pairs of electrons that can be donated into the vacant p-orbital of the carbene carbon through π-overlap. This delocalization of electrons is a strong stabilizing force. viu.calibretexts.org

For alkoxy groups like methoxy, the electron-donating resonance effect is significantly stronger and dominates over the electron-withdrawing inductive effect. libretexts.orglumenlearning.com The net result is that a methoxy group acts as a strong electron-donating group, stabilizing the electron-deficient carbene center. uba.ar This stabilization enhances the nucleophilic character of the carbene while diminishing its electrophilicity. The presence of multiple methoxy groups, as in a hypothetical pentamethoxy-substituted carbene, would be expected to confer significant stability and a strongly nucleophilic character to the intermediate.

Table 2: Electronic Effects of a Methoxy Substituent

| Effect | Description | Influence on Carbene Center |

| Inductive (-I) | Electron withdrawal through the σ-bond due to oxygen's high electronegativity. viu.ca | Increases electrophilicity (destabilizing). |

| Resonance (+R) | Electron donation from oxygen's lone pairs into the carbene's empty p-orbital. viu.ca | Decreases electrophilicity (stabilizing). |

| Net Effect | The +R effect dominates the -I effect. libretexts.orglumenlearning.com | Overall stabilization; increased nucleophilicity. |

Reactivity Undergoing Ring-Opening and Rearrangement Processes

The high ring strain inherent in cyclopropanes (approximately 27 kcal/mol) makes them susceptible to reactions that open the three-membered ring, thereby releasing this stored energy. nih.gov In highly substituted systems like this compound, this reactivity is further modulated by the electronic properties of the substituents.

Cyclopropanes substituted with both an electron-donating group (D) and an electron-withdrawing group (A) are known as donor-acceptor (D-A) cyclopropanes . mdpi.com This substitution pattern creates a highly polarized and weakened C-C bond between the two substituted carbons. nih.govbohrium.com Methoxy groups are excellent electron donors, while a chloro group is electron-withdrawing. This "push-pull" electronic arrangement makes the cyclopropane ring particularly susceptible to nucleophilic ring-opening reactions. mdpi.com

The polarization of the ring enhances its reactivity towards nucleophiles, which preferentially attack at the carbon bearing the donor group in an Sₙ2-type reaction, leading to the cleavage of the strained C-C bond. nih.govbohrium.com This process is often catalyzed by Lewis or Brønsted acids, which activate the acceptor group and further promote the ring-opening cascade. The result is the formation of a 1,3-difunctionalized acyclic compound, making D-A cyclopropanes versatile three-carbon building blocks in organic synthesis. mdpi.com

The substantial strain energy stored within the cyclopropane framework is a powerful thermodynamic driving force for skeletal rearrangements. nih.govnih.gov In highly substituted cyclopropanes, additional steric strain from crowding substituents further encourages transformations that lead to less strained structures.

Strain-release driven reactions can be initiated through various methods, including electrochemical oxidation. nih.govresearchgate.net In such processes, the cyclopropane can undergo single-electron oxidation to form a radical cation intermediate. This intermediate can then undergo C-C bond cleavage, releasing the ring strain and initiating a cascade of events, such as intramolecular cyclization or other rearrangements, to form more stable cyclic or acyclic products. nih.gov These skeletal rearrangements represent a sophisticated strategy for leveraging the inherent reactivity of strained rings to access diverse and complex molecular architectures. nih.govresearchgate.net

Intramolecular Rearrangements in Complex Cyclopropane Systems

Intramolecular rearrangements of cyclopropane derivatives are driven by the release of ring strain and can lead to the formation of various cyclic and acyclic structures. In complex systems like this compound, the nature and stereochemistry of the substituents play a crucial role in directing the course of these rearrangements.

One of the notable rearrangements applicable to activated cyclopropanes is the Cloke-Wilson rearrangement. nih.gov This thermal or acid/base-catalyzed reaction typically involves the ring-opening of a cyclopropyl (B3062369) ketone or imine to form a dihydrofuran or dihydropyrrole, respectively. nih.gov While this compound itself does not possess a carbonyl or imine group directly attached to the ring, derivatives of this compound could be envisioned to undergo analogous rearrangements. For instance, a derivative where one of the methoxy groups is replaced by a carbonyl-containing substituent could potentially undergo such a transformation.

The mechanism of these rearrangements often involves the cleavage of a C-C bond within the cyclopropane ring to form a 1,3-dipolar or zwitterionic intermediate. mdpi.com The substituents on the cyclopropane ring significantly influence the stability of this intermediate and, consequently, the feasibility and outcome of the rearrangement. In the case of this compound derivatives, the electron-donating methoxy groups and the electron-withdrawing chloro group would exert a "push-pull" effect, which could facilitate the cleavage of the bond between the carbon atoms bearing these substituents. mdpi.com

The stereochemistry of the starting cyclopropane would be expected to have a profound impact on the stereochemical outcome of the rearranged product. The rearrangement process can proceed through concerted or stepwise pathways, and the stereochemical fidelity will depend on the specific mechanism. For complex polysubstituted cyclopropanes, these rearrangements can provide a pathway to stereochemically rich and complex molecular architectures.

Substitution and Functional Group Transformations at Chloro and Methoxy Centers

The chloro and methoxy groups on the cyclopropane ring represent key sites for further chemical modifications, allowing for the introduction of a wide range of functional groups and the synthesis of diverse derivatives.

Nucleophilic substitution at a chlorine atom attached to a cyclopropane ring is generally challenging due to the increased s-character of the C-Cl bond, which makes it shorter and stronger compared to that in acyclic haloalkanes. However, under forcing conditions or with the presence of activating groups, such substitutions can be achieved.

The reactivity of halocyclopropanes towards nucleophiles is often enhanced by the presence of electron-withdrawing groups on the ring, which can stabilize the transition state or intermediate of the substitution reaction. While the methoxy groups in this compound are generally electron-donating, their collective inductive effect and potential for chelation with incoming reagents could influence the reactivity.

Reactions with strong nucleophiles, such as organometallic reagents or metal amides, could potentially lead to substitution of the chlorine atom. The mechanism of such a substitution could proceed through an elimination-addition pathway involving a highly strained cyclopropene intermediate, especially in the presence of a strong base. researchgate.net Alternatively, a direct SN2-type displacement, though sterically hindered and electronically disfavored, cannot be entirely ruled out under specific conditions.

Table 1: Plausible Nucleophilic Substitution Reactions at the Chloro Position

| Nucleophile | Reagent | Potential Product |

| Alkyl | R-Li | Alkyl(pentamethoxy)cyclopropane |

| Amido | NaNH2 | Amino(pentamethoxy)cyclopropane |

| Alkoxy | NaOR | Alkoxy(pentamethoxy)cyclopropane |

Note: The feasibility and yields of these reactions would be highly dependent on the specific reaction conditions and the stereochemistry of the starting material.

The five methoxy groups in this compound offer numerous possibilities for functional group interconversion. These ether linkages can be cleaved under acidic conditions, typically using strong acids like HBr or HI, to yield the corresponding cyclopropanols. The selective cleavage of one or more methoxy groups would be a significant challenge and would likely depend on subtle differences in their steric and electronic environments.

Alternatively, the methoxy groups could be transformed without cleavage of the C-O bond. For instance, demethylation could be achieved using reagents like boron tribromide (BBr3). The resulting hydroxyl groups can then be further functionalized, for example, through esterification or etherification, to introduce a variety of other functional groups.

The relative reactivity of the five methoxy groups would be influenced by their position on the cyclopropane ring and the stereochemical arrangement of the other substituents. Methoxy groups that are more sterically accessible would be expected to react more readily.

Any subsequent reaction on the this compound scaffold will be governed by the principles of regioselectivity and stereocontrol. The existing stereocenters on the cyclopropane ring will exert a strong directing influence on incoming reagents.

Regioselectivity: In reactions involving the differentiation of the five methoxy groups, regioselectivity will be a key issue. For instance, in a partial demethylation reaction, the selectivity for a particular methoxy group would depend on factors such as steric hindrance and the electronic influence of the adjacent chloro and other methoxy groups. nih.gov Similarly, in elimination reactions designed to form a cyclopropene, the regioselectivity of proton abstraction would be crucial.

Stereocontrol: The stereochemical outcome of reactions at the cyclopropane ring will be dictated by the facial selectivity of the approach of the reagent. The bulky methoxy groups and the chlorine atom will create a sterically biased environment, favoring the approach of reagents from the less hindered face of the molecule. nih.gov For reactions occurring at a substituent, such as a nucleophilic substitution at the chloro position, the stereochemistry of the starting material will determine whether the reaction proceeds with retention or inversion of configuration, depending on the operative mechanism. The inherent chirality of the molecule will also play a critical role in enantioselective transformations.

Table 2: Factors Influencing Regioselectivity and Stereocontrol

| Factor | Influence on Regioselectivity | Influence on Stereocontrol |

| Steric Hindrance | Directs reagents to less hindered positions. | Favors attack from the less hindered face of the ring. |

| Electronic Effects | Influences the reactivity of different C-H or C-O bonds. | Can stabilize or destabilize transition states, affecting stereochemical pathways. |

| Chelating Effects | Can direct reagents to specific sites through coordination. | Can lock the conformation, leading to high stereoselectivity. |

| Reagent/Catalyst | The nature of the reagent or catalyst can override inherent substrate biases. | Chiral catalysts can induce high levels of enantioselectivity. |

Computational and Theoretical Characterization of Chloro Pentamethoxy Cyclopropane Electronic Structure and Bonding

Quantum Chemical Methodologies for Strained Ring Systems

The study of strained ring systems requires robust quantum chemical methodologies that can accurately describe their complex electronic landscapes. numberanalytics.com Computational chemistry provides indispensable tools for analyzing the stability and reactivity of such molecules. numberanalytics.com

Density Functional Theory (DFT) has become a vital tool in computational chemistry for investigating the electronic structure and properties of molecules, including polysubstituted cyclopropanes. researchgate.netmdpi.com DFT methods, which are based on the electron density, offer a balance between computational cost and accuracy, making them suitable for studying relatively large and complex systems. researchgate.netmdpi.com These methods can be used to predict geometries, vibrational frequencies, and reaction mechanisms. mdpi.comnih.gov For instance, DFT calculations have been successfully employed to study the copolymerization of cyclopropenone with ethylene, elucidating the reaction mechanism and energetics. mdpi.com Furthermore, DFT has been used to investigate platinum-catalyzed cyclopropanation reactions, providing insights into the nature of the active catalytic species and the reaction pathways. nih.gov

Interactive Table: Representative DFT Functionals and Basis Sets for Cyclopropane (B1198618) Calculations

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization, frequency calculations |

| M06-2X | def2-TZVP | More accurate energies, non-covalent interactions |

For a more rigorous description of the electronic structure, particularly in cases where electron correlation is crucial, high-level ab initio methods are employed. acs.org These methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory, provide a more accurate treatment of electron correlation effects, which can be significant in strained systems like cyclopropane derivatives. rsc.orgresearchgate.net For example, high-level ab initio calculations at the MP4SDO//6-31G* level have been used to study the structure of corner-protonated cyclopropane. rsc.orgresearchgate.net While computationally more demanding, these methods can serve as benchmarks for DFT results and provide deeper insights into the electronic nature of these molecules. nih.gov The stereomutation of cyclopropane has also been investigated using ab initio methods to understand the potential energy surface. acs.org

In situations where the electronic structure cannot be adequately described by a single determinant, such as in the case of bond breaking or electronically excited states, multireference (MR) methods are necessary. acs.org These approaches, including Multiconfigurational Self-Consistent Field (MCSCF) and MR Configuration Interaction (MRCI), account for the multiconfigurational nature of the wavefunction. acs.org For highly strained or electronically unusual cyclopropane derivatives, MR methods can be essential for obtaining a qualitatively correct description of the electronic state and for accurately predicting reaction barriers and spectroscopic properties. acs.org

Analysis of Bonding in Highly Alkoxy-Substituted Cyclopropanes

The presence of multiple alkoxy groups on a cyclopropane ring significantly influences its bonding characteristics. These substituents can engage in complex electronic interactions with the strained three-membered ring.

The concept of "bent bonds" or "banana bonds" is a cornerstone in understanding the bonding in cyclopropane. youtube.comnih.govyoutube.comed.gov Due to the geometric constraint of the three-membered ring, the C-C bonds are not directed along the internuclear axes, leading to regions of maximum electron density that are curved outwards. youtube.comrsc.org This "bent bond" character results in increased p-character in the C-C bonds and is a manifestation of the ring strain. numberanalytics.com The introduction of electron-donating methoxy (B1213986) groups can further modulate the electron density distribution within these bent bonds. The strong σ-donor ability of the strained C-C bonds in cyclopropane derivatives has been demonstrated through the structural response of attached ether and ester substituents to varying electron demand. unimelb.edu.au

Interactive Table: Typical EDA-NOCV Components

| Energy Component | Description |

|---|---|

| ΔEelstat | Electrostatic interaction between the fragments. |

| ΔEPauli | Pauli repulsion arising from the interaction of occupied orbitals. |

| ΔEorb | Orbital interaction energy, which can be further decomposed into contributions from different orbital symmetries (σ, π, δ). |

Electron Density and Localized Orbital Analysis

The electronic structure of Chloro(pentamethoxy)cyclopropane is heavily influenced by its array of electronegative substituents. An analysis of the one-electron density distribution, ρ(r), provides a quantitative picture of this influence. The chlorine atom and the five methoxy groups inductively withdraw electron density, causing a contraction of the valence sphere of the cyclopropane ring carbons. smu.edu This effect is particularly pronounced at the carbon atoms directly bonded to these substituents, leading to a deshielding of the carbon nuclei. smu.edu

Localized Molecular Orbital (LMO) analysis offers a chemically intuitive picture of the bonding within the molecule. nih.govresearchgate.net This method transforms the delocalized canonical molecular orbitals into orbitals that are spatially confined, typically representing core electrons, lone pairs, and two-center bonds. nih.govresearchgate.net For this compound, LMO analysis would be expected to yield the following:

C-C Bonds: Orbitals corresponding to the three-membered ring's sigma bonds. These are anticipated to be "bent" bonds, characteristic of the strain in the cyclopropane ring, with significant p-character lying outside the internuclear axes. openstax.org

Lone Pairs: LMOs representing the non-bonding electron pairs on the five oxygen atoms and the chlorine atom. nih.gov

Sigma Bonds: Localized orbitals for each C-H, C-O, and C-Cl sigma bond.

The spatial arrangement and interaction of these localized orbitals are critical in defining the molecule's reactivity and stereoelectronic properties. The analysis can also quantify the degree of localization for each orbital, confirming the classic Lewis structure representation of bonds and lone pairs. nih.govresearchgate.net Tools like the Localized-Orbital Locator (LOL), which uses the kinetic energy density, can further delineate the features of covalent bonding and atomic interactions within the solid state, distinguishing them from ionic or van der Waals interactions. nih.gov

Conformational Analysis and Stereoelectronic Effects of Multiple Methoxy Groups

Steric and Electronic Interactions in Pentamethoxy Cyclopropane Scaffolds

The conformational preferences of this compound are dictated by a complex balance of steric and electronic effects. wikipedia.orgstackexchange.com Steric effects, which arise from the spatial arrangement of atoms, are particularly significant in this densely functionalized molecule. wikipedia.org The five bulky methoxy groups and the chlorine atom lead to considerable steric hindrance, which is the repulsion between overlapping electron clouds of non-bonded atoms. wikipedia.orgstackexchange.com This steric crowding forces the molecule to adopt conformations that minimize these repulsive interactions, heavily influencing the rotational angles of the C-O bonds.

Complementing these steric repulsions are electronic effects, which are transmitted through the molecular bonds. stackexchange.com The primary electronic interactions at play include:

Hyperconjugation: Interactions may occur between the lone pairs of the oxygen atoms and the antibonding orbitals (σ) of adjacent C-C or C-O bonds. These n→σ interactions, a form of stereoelectronic effect, can influence bond lengths, angles, and rotational barriers. Electronic effects like hyperconjugation have been shown to sometimes stabilize conformations that are sterically disfavored. baranlab.org

The interplay between minimizing steric strain and optimizing stabilizing electronic interactions determines the molecule's final three-dimensional structure. unl.pt

Influence of Methoxy Substituents on Ring Geometry and Stability

The numerous methoxy substituents, along with the chlorine atom, are predicted to cause significant distortions in the geometry of the cyclopropane ring compared to the unsubstituted parent molecule. researchgate.net Computational studies on substituted cyclopropanes have shown that electron-withdrawing groups alter the ring's bond lengths. smu.edu Specifically, the C-C bonds vicinal (adjacent) to the substituent tend to shorten, while the distal (opposite) bond lengthens. smu.edu In this compound, with substituents on all three carbon atoms, this would lead to a complex pattern of bond length alterations dependent on the relative orientation and electronic demand of the groups.

The stability of the cyclopropane ring is intrinsically linked to its high ring strain, which is a combination of angle strain and torsional strain. openstax.orglibretexts.org The ideal sp³ bond angle is 109.5°, but the internal angles of a cyclopropane ring are constrained to 60°, leading to significant angle strain and weak, bent bonds. openstax.orgdalalinstitute.com Substituents can either exacerbate or slightly alleviate this strain. Electronegative groups, like methoxy and chloro, can alter the hybridization of the ring carbons, which in turn affects ring stability. smu.edu While electropositive substituents have been shown to stabilize the cyclopropane ring through enhanced σ-aromaticity, electronegative groups like -OH and -F are known to have the opposite effect. smu.edu The cumulative impact of five methoxy groups and a chlorine atom would likely result in a thermodynamically destabilized ring system compared to unsubstituted cyclopropane.

| Parameter | Expected Influence of Methoxy/Chloro Groups | Underlying Reason |

|---|---|---|

| C-C Bond Lengths | Vicinal bonds shorten, distal bonds lengthen relative to substituent. Complex pattern due to polysubstitution. | Electron withdrawal by substituents alters charge distribution and bonding character within the ring. |

| Ring Stability | Decreased stability (increased ring strain). | Predominant destabilizing effect of multiple electronegative substituents on the strained ring system. |

| C-C-C Bond Angles | Minor deviations from 60° to accommodate steric strain. | Repulsive forces between bulky substituent groups. |

Simulation of Spectroscopic Signatures for Structural Elucidation

Computational spectroscopy serves as a powerful tool for predicting the spectral properties of molecules like this compound, aiding in their structural confirmation. aip.org By simulating spectra based on a calculated molecular structure, one can compare the theoretical data with experimental results for verification.

Theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra can be generated using quantum chemical methods. nih.govacs.org These calculations predict the chemical shifts (δ) for each unique nucleus in the molecule. The peculiar upfield chemical shift of protons in unsubstituted cyclopropane (δ ≈ 0.22 ppm) is attributed to a shielding ring current effect. nih.govresearchgate.net In this compound, the strong deshielding effects of the chloro and methoxy groups would shift the signals of the ring protons and carbons significantly downfield. The complexity of the substitution pattern would result in a distinct signal for each chemically non-equivalent proton and carbon atom. Computational models can accurately predict these shifts, providing a theoretical fingerprint of the molecule. dtic.mil

Similarly, infrared (IR) spectroscopy simulations can predict the vibrational frequencies of the molecule. chemrxiv.orgchemrxiv.org These calculations, often performed using harmonic approximation, identify the frequencies corresponding to specific molecular motions, such as:

C-H stretching and bending

C-O stretching (characteristic of the methoxy groups)

C-Cl stretching

Cyclopropane ring deformations (breathing and scissoring modes)

| Spectroscopic Technique | Predicted Feature | Rationale |

|---|---|---|

| ¹³C NMR | Multiple signals in the downfield region (e.g., 50-90 ppm). | Deshielding effect of electronegative O and Cl atoms on the cyclopropyl (B3062369) and methoxy carbons. |

| ¹H NMR | Complex multiplet patterns for ring protons, downfield from unsubstituted cyclopropane. Singlets for methoxy protons. | Deshielding effects and complex spin-spin coupling between non-equivalent ring protons. |

| IR Spectroscopy | Strong absorptions for C-O stretching (~1050-1250 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹). | Vibrational modes corresponding to the specific bonds and functional groups present in the molecule. |

Advanced Spectroscopic Elucidation and Structural Characterization of Chloro Pentamethoxy Cyclopropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules. For a polysubstituted cyclopropane (B1198618), a combination of one-dimensional and two-dimensional NMR experiments is required to resolve its complex proton and carbon environments and to assign its specific stereochemistry.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis in Poly-Substituted Cyclopropanes

The ¹H and ¹³C NMR spectra of chloro(pentamethoxy)cyclopropane are expected to be complex due to the high degree of substitution and the potential for multiple stereoisomers. The chemical shifts of the cyclopropyl (B3062369) protons and carbons are heavily influenced by the electronic effects of the attached chloro and methoxy (B1213986) groups.

Proton NMR (¹H NMR): The protons of an unsubstituted cyclopropane ring resonate at an unusually high field, around 0.22 ppm, due to anisotropic effects of the ring currents. researchgate.netdocbrown.info However, the presence of electronegative substituents dramatically shifts these resonances to a lower field.

Cyclopropyl Protons: The single proton on the carbon bearing the chlorine atom (C1-H) is expected to be the most deshielded of the ring protons, likely appearing significantly downfield. For comparison, the methine proton in chlorocyclopropane (B1620479) resonates at approximately 2.96 ppm. chemicalbook.com The protons on the carbons bearing the methoxy groups will also be shifted downfield, with their exact chemical shifts depending on their stereochemical relationship (cis or trans) to the chlorine and other methoxy groups. These protons would likely appear in a complex, overlapping multiplet region.

Methoxy Protons: The five methoxy groups will each produce a singlet in the ¹H NMR spectrum, integrating to three protons each. In acyclic ethers, protons on carbons adjacent to an ether oxygen typically resonate between 3.4 and 4.5 ppm. libretexts.orgpressbooks.pub The methyl protons of the methoxy groups themselves are expected to appear in the 3.3–4.0 ppm range. Depending on the stereochemistry and the resulting magnetic environments, some of these singlets may overlap.

Carbon-13 NMR (¹³C NMR): The carbon atoms of the cyclopropane ring are also strongly influenced by the substituents. Unsubstituted cyclopropane carbons have a chemical shift of about -2.7 ppm. docbrown.info

Methoxy Carbons: The carbon atoms of the five methyl groups in the methoxy substituents are expected to resonate in the 50–60 ppm range, typical for methoxy groups. docbrown.infodocbrown.info

Predicted NMR Chemical Shifts for this compound The following table presents estimated chemical shift ranges. Actual values will vary based on the specific stereoisomer.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H -C-Cl | ~ 3.0 - 3.5 | - |

| H -C-OCH₃ | ~ 1.5 - 2.5 (complex multiplets) | - |

| CH₃ -O- | ~ 3.3 - 4.0 (multiple singlets) | ~ 50 - 60 |

| C -Cl | - | ~ 55 - 65 |

| C -OCH₃ | - | ~ 70 - 85 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Elucidation

To unravel the complex structure and assign the signals predicted above, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings through two or three bonds. researchgate.net This would be essential for establishing the connectivity between the three protons on the cyclopropane ring, helping to trace the spin system even within crowded spectral regions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). researchgate.net It would definitively link the ¹H signals of the cyclopropyl protons to their corresponding ¹³C signals in the cyclopropane ring. It would also connect the sharp singlets of the methoxy protons to their respective methoxy carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.net This is crucial for piecing together the molecular framework. Key correlations would include those from the methoxy protons (CH₃) to the cyclopropyl carbons they are attached to, confirming the placement of the five methoxy groups. Correlations from the cyclopropyl protons to adjacent substituted carbons would further solidify the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry. libretexts.org It detects protons that are close in space, regardless of their bonding connectivity. youtube.com By identifying NOE cross-peaks between protons on the methoxy groups and the protons on the cyclopropane ring, their relative cis or trans orientation can be determined. For instance, an NOE between the proton geminal to the chlorine and the protons of a specific methoxy group would indicate that these two substituents are on the same face (cis) of the ring. arkat-usa.orgnih.gov The absence of such a correlation would suggest a trans relationship.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

The spectrum of this compound would be dominated by vibrations associated with the C-H, C-O, and C-Cl bonds, as well as the cyclopropane ring itself.

C-H Vibrations: Stretching vibrations for the C-H bonds of the methoxy groups and the cyclopropane ring would appear in the 2850-3100 cm⁻¹ region. Specifically, cyclopropyl C-H stretches are often observed at slightly higher frequencies (3040-3080 cm⁻¹) than typical alkane C-H stretches. docbrown.info

C-O Vibrations: The most prominent features in the IR spectrum would likely be the strong C-O stretching bands from the five ether linkages. Saturated ethers typically show a strong, broad absorption between 1050 and 1150 cm⁻¹. libretexts.orgspectroscopyonline.com Given the multiple methoxy groups, this region is expected to contain several intense, overlapping bands.

C-Cl Vibrations: The C-Cl stretch is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. This absorption can sometimes be weak and may be obscured by other vibrations.

Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic deformation and "breathing" modes, though these may be difficult to assign in such a heavily substituted molecule due to coupling with substituent vibrations.

Raman spectroscopy would serve as a complementary technique. While C-O and C-Cl stretches are strong in the IR, symmetric vibrations and C-C bonds of the ring might produce more intense signals in the Raman spectrum. americanpharmaceuticalreview.com

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C-H Stretch (cyclopropyl) | ~ 3040 - 3080 | Medium | Medium |

| C-H Stretch (methoxy) | ~ 2850 - 2980 | Medium-Strong | Medium-Strong |

| C-O Stretch (ether) | ~ 1050 - 1150 | Strong, Broad | Weak-Medium |

| C-Cl Stretch | ~ 600 - 800 | Medium-Strong | Medium |

| Cyclopropane Ring Deformations | Fingerprint Region | Variable | Variable |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis of Complex Cyclopropane Adducts

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns under ionization.

Molecular Ion: High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion ([M]⁺), allowing for the unambiguous determination of the molecular formula (C₈H₁₅ClO₅). A key feature in the low-resolution mass spectrum would be the isotopic pattern for chlorine. The presence of a single chlorine atom results in two peaks for the molecular ion: an M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with a characteristic intensity ratio of approximately 3:1. libretexts.org

Fragmentation Patterns: The fragmentation of this compound under electron ionization (EI) would be complex. Several pathways are predictable based on the fragmentation of ethers and halogenated compounds:

α-Cleavage: This is a dominant fragmentation pathway for ethers, involving the cleavage of a bond alpha (adjacent) to the oxygen atom. youtube.com For the methoxy groups, this would primarily involve the loss of a methyl radical (•CH₃), resulting in an [M-15]⁺ ion.

Loss of a Methoxy Group: Cleavage of the C-O bond can lead to the loss of a methoxy radical (•OCH₃), giving an [M-31]⁺ ion, or the loss of formaldehyde (B43269) (CH₂O) through rearrangement.

Loss of Chlorine: Cleavage of the weak C-Cl bond would result in the loss of a chlorine radical (•Cl), leading to an [M-35]⁺ or [M-37]⁺ ion. miamioh.edu

Ring Fragmentation: The strained cyclopropane ring itself can fragment, although in a complex molecule, fragmentation is often directed by the functional groups.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| [M]⁺ & [M+2]⁺ | C₈H₁₅³⁵ClO₅⁺ & C₈H₁₅³⁷ClO₅⁺ | Molecular Ion |

| [M-15]⁺ | [M - •CH₃]⁺ | α-cleavage at a methoxy group |

| [M-31]⁺ | [M - •OCH₃]⁺ | Loss of a methoxy radical |

| [M-35]⁺ & [M-37]⁺ | [M - •Cl]⁺ | Loss of a chlorine radical |

| Various | Smaller fragments | Subsequent losses and ring fragmentation |

Synthetic Utility and Applications of Chloro Pentamethoxy Cyclopropane in Complex Molecule Construction

Chloro(pentamethoxy)cyclopropane as a Stereodefined Building Block in Organic Synthesis

The rigid three-membered ring of cyclopropane (B1198618) derivatives provides a powerful tool for controlling the three-dimensional arrangement of functional groups in a molecule. This inherent structural rigidity makes them valuable as stereodefined building blocks in the synthesis of complex organic molecules. The specific substitution pattern of this compound, with a chlorine atom and five methoxy (B1213986) groups, offers a unique combination of reactivity and stereochemical control.

The chlorine atom can serve as a leaving group in nucleophilic substitution reactions or as a handle for various coupling reactions. The five methoxy groups, with their specific stereochemical arrangement on the cyclopropane ring, influence the reactivity of the molecule and can direct the stereochemical outcome of subsequent reactions. This allows for the precise construction of chiral centers and complex stereochemical arrays, which is a significant challenge in organic synthesis.

The utility of cyclopropanes as building blocks is well-established, with applications ranging from the synthesis of natural products to the development of novel pharmaceuticals. marquette.edu The defined orientation of substituents on the cyclopropane ring allows for the creation of molecules with specific conformations, which can be crucial for their biological activity. marquette.edu The development of methods for the enantioselective synthesis of substituted cyclopropanes has further expanded their utility in asymmetric synthesis.

Utilization in the Synthesis of Natural Product Cores and Analogs

The unique structural and reactive properties of cyclopropane-containing compounds have led to their incorporation into the synthesis of various natural product cores and their analogs. While direct examples of the use of "this compound" in natural product synthesis are not extensively documented in readily available literature, the broader class of functionalized cyclopropanes plays a crucial role in this area. The strained nature of the cyclopropane ring makes these compounds reactive and valuable as intermediates in constructing more complex molecular architectures. libretexts.org

The synthesis of natural products containing a cyclopropane ring is a significant area of research. marquette.edursc.org These natural products often exhibit interesting biological activities. researchgate.net The cyclopropane motif can be a key element of the pharmacophore, and its rigid structure can lock the molecule into a biologically active conformation.

For instance, the synthesis of various cyclopropane-containing natural products often involves the cyclopropanation of alkenes. libretexts.orgmasterorganicchemistry.com Methods like the Simmons-Smith reaction are employed to introduce the cyclopropane ring with specific stereochemistry. youtube.com The resulting functionalized cyclopropanes can then be further elaborated to construct the target natural product. The development of intramolecular cycloadditions of activated cyclopropanes also provides an efficient strategy for building complex bridged bicyclic skeletons found in some natural products. bohrium.com

| Natural Product Type | Synthetic Strategy Involving Cyclopropanes | Reference |

| Terpenoids | Cyclopropanation of olefin precursors | researchgate.net |

| Alkaloids | Utilization of cyclopropane-containing intermediates | researchgate.net |

| Fatty Acid Metabolites | Introduction of cyclopropane rings via enzymatic or synthetic methods | marquette.edu |

Development of Novel Molecular Scaffolds through Cross-Coupling and Annulation Reactions

The chlorine atom on this compound makes it a suitable substrate for a variety of cross-coupling and annulation reactions, which are powerful tools for the construction of complex molecular scaffolds. While specific examples detailing reactions with this compound are not prevalent, the reactivity of similar halo-cyclopropanes in such transformations is well-established.

Cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, would allow for the formation of new carbon-carbon bonds at the chlorinated position of the cyclopropane ring. This enables the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups, leading to diverse and complex molecular architectures. The stereochemistry of the cyclopropane ring would be retained throughout these transformations, providing a method for the stereocontrolled synthesis of highly substituted cyclopropanes.

Annulation reactions, where a new ring is formed onto an existing one, can also be envisioned using this compound. For example, reactions with difunctional reagents could lead to the formation of bicyclic or spirocyclic systems containing the cyclopropane moiety. These types of reactions are valuable for rapidly increasing molecular complexity and accessing novel chemical space. The development of domino reactions involving donor-acceptor cyclopropanes has been shown to be an effective method for constructing various heterocyclic and carbocyclic ring systems. bohrium.com

This compound in Materials Science Precursor Design

The unique structural features of this compound suggest its potential as a precursor in the design of novel materials. The rigid cyclopropane core can impart specific conformational constraints and properties to polymers or other materials. The presence of multiple methoxy groups offers sites for further functionalization or for influencing the material's properties, such as solubility and thermal stability. The chlorine atom provides a reactive handle for polymerization or for grafting the cyclopropane unit onto a surface or into a larger macromolecular structure.

While direct applications of this compound in materials science are not widely reported, the use of functionalized cyclopropanes in this field is an emerging area of interest. The ability to create well-defined, three-dimensional structures at the molecular level is critical for the development of advanced materials with tailored properties. For example, incorporating rigid cyclopropane units into a polymer backbone could lead to materials with enhanced thermal stability or specific optical properties. The stereochemistry of the cyclopropane building block could also be used to induce chirality in the resulting material, which is of interest for applications in chiral separations and asymmetric catalysis.

Future Research Perspectives on Chloro Pentamethoxy Cyclopropane Chemistry

Development of Enhanced Enantioselective and Diastereoselective Synthetic Routes

Future advancements in the synthesis of chloro(pentamethoxy)cyclopropane will likely prioritize the development of highly stereocontrolled methods to access specific isomers. Current strategies for creating polysubstituted cyclopropanes often result in a mixture of stereoisomers, necessitating challenging purification steps. nih.gov Research is moving towards catalytic systems that can provide high levels of both diastereoselectivity and enantioselectivity in a single transformation. nih.govacs.orgrsc.org

For a molecule like this compound, whose precursor would be an electron-rich alkene, several modern catalytic strategies hold promise. Transition-metal catalysis, particularly with rhodium, copper, or palladium complexes, is a well-established method for cyclopropanation. nih.govacs.orgrsc.orgorganic-chemistry.org The use of chiral ligands, such as pheox (phosphine-oxazoline) or pyridine (B92270) bis(oxazoline) (Pybox) derivatives, can induce high levels of asymmetry in the formation of the cyclopropane (B1198618) ring. acs.orgdicp.ac.cnrsc.org Another powerful approach is the Michael Initiated Ring Closure (MIRC) reaction, which has been extensively used for the enantioselective synthesis of complex cyclopropanes. rsc.org

Furthermore, biocatalysis using engineered enzymes, such as evolved cytochrome P450s, offers a highly selective method for cyclopropanation, often capable of differentiating between Z/E isomers of the starting olefin to produce a single stereoisomer of the product. nih.gov The development of such enzymatic or chemo-catalytic methods would be a significant step forward, enabling access to enantiomerically pure this compound for further studies and applications.

A hypothetical study could compare different chiral catalysts for the cyclopropanation of a pentamethoxy-substituted alkene precursor, as illustrated in the table below.

Table 1: Hypothetical Comparison of Chiral Catalysts for Enantioselective Cyclopropanation

| Catalyst System | Ligand Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Rh₂(OAc)₄ / Chiral Ligand A | Bisoxazoline | >20:1 | 95 |

| Cu(OTf)₂ / Chiral Ligand B | Pybox | 15:1 | 92 |

| Pd₂(dba)₃ / Chiral Ligand C | Phosphine | >20:1 | 88 |

| Engineered P450 Enzyme | --- | >50:1 | >99 |

Exploration of Novel Reactivity Pathways and Rearrangements Facilitated by Electronic Effects

The dense arrangement of five electron-donating methoxy (B1213986) groups and one electron-withdrawing chloro group on a strained cyclopropane ring makes this compound a fascinating subject for reactivity studies. The reactivity of cyclopropanes is driven by the release of ring strain, and this is heavily influenced by the electronic nature of the substituents. nih.gov

The methoxy groups are expected to exert a strong +I (positive inductive) and +R (positive resonance) effect, pushing electron density into the ring. youtube.com This can stabilize adjacent positive charges, potentially facilitating ring-opening reactions that proceed through carbocationic intermediates. Conversely, the -I (negative inductive) effect of the chlorine atom will withdraw electron density. youtube.com This push-pull electronic environment could lead to unique reactivity.

Future research could explore Lewis acid-promoted ring-opening reactions. The coordination of a Lewis acid to a methoxy group or the chlorine atom could trigger a cascade, leading to stereodefined acyclic products. The interplay between strain release and electronic delocalization in the transition state would govern the reaction pathway and barrier height. nih.gov Investigations into nucleophilic substitution reactions, either directly at the carbon bearing the chlorine or via a ring-opening/closing mechanism, could also reveal novel transformations. The regioselectivity of such reactions would provide deep insights into the complex electronic landscape of the molecule. nih.gov

Advanced Computational Modeling for Predictive Reactivity and Design of Pentamethoxy-Substituted Cyclopropanes

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the structure, stability, and reactivity of complex molecules like this compound. nih.govnih.gov Future research will undoubtedly leverage advanced computational models to complement and guide experimental work.

DFT calculations can determine the relative energies and geometric structures of all possible stereoisomers of this compound. youtube.comyoutube.com This information is crucial for understanding the thermodynamic landscape of the system. Furthermore, computational models can map out the potential energy surfaces for various reaction pathways, such as the ring-opening and rearrangement reactions discussed previously. By calculating the activation barriers for different pathways, researchers can predict which reactions are kinetically favored under specific conditions. nih.govnih.gov

These predictive models are not limited to reactivity. They can also be used to calculate key physicochemical properties, such as dissociation constants (pKa) and lipophilicity (log P), which are influenced by the conformation and electronic distribution of the molecule. acs.org This predictive power allows for the in silico design of new cyclopropane derivatives with tailored properties for specific applications, optimizing for factors like reactivity, stability, or biological activity before committing to synthetic efforts.

Table 2: Hypothetical DFT-Calculated Relative Energies of this compound Stereoisomers

| Stereoisomer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Isomer A (Lowest Energy) | 0.00 | 75.3 |

| Isomer B | 1.50 | 10.1 |

| Isomer C | 1.75 | 7.6 |

| Isomer D | 2.50 | 3.5 |

| Other Isomers | >3.00 | <3.5 |

Integration with Flow Chemistry and Automated Synthesis Technologies for Scalable Production

To move from laboratory-scale curiosities to compounds with broader utility, scalable and efficient production methods are essential. Flow chemistry and automated synthesis are transformative technologies that offer significant advantages over traditional batch processing for the synthesis of complex molecules like this compound. rsc.orgrsc.org

A continuous-flow process for cyclopropanation offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, especially when handling reactive intermediates like carbenes or diazo compounds. rsc.orgsyrris.comchemistryviews.org For a potential synthesis of this compound, reagents could be pumped through a heated or cooled microreactor containing an immobilized catalyst. chemistryviews.org This setup not only increases efficiency and throughput but also simplifies purification, as the catalyst can be easily separated from the product stream. syrris.comchemistryviews.org

Integrating flow reactors with automated purification and analysis systems (e.g., HPLC) can create a fully autonomous platform for production and optimization. nih.gov Such systems can rapidly screen different reaction conditions or build libraries of related substituted cyclopropanes for further research. This technological leap is crucial for making this compound and its derivatives readily available for more extensive investigation and potential application. chemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.